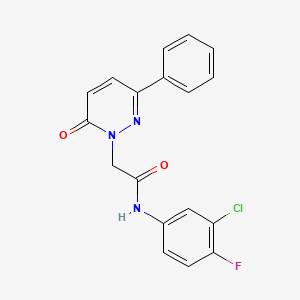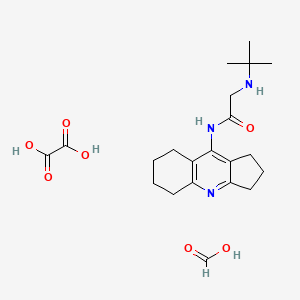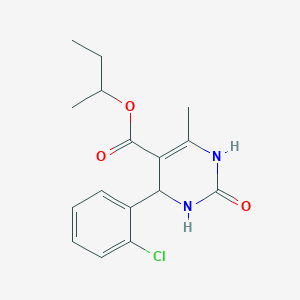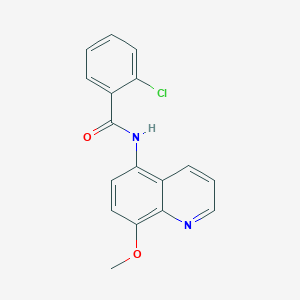![molecular formula C14H20ClNO2 B5147159 4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)
4-[4-(3-chlorophenoxy)butyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-chlorophenoxy)butyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.
Mechanism of Action
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine. The β2-adrenergic receptor is involved in the regulation of various physiological processes, including smooth muscle relaxation, cardiac function, and glucose metabolism. By blocking the β2-adrenergic receptor, 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 inhibits the effects of epinephrine on these processes.
Biochemical and Physiological Effects:
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 has been shown to inhibit airway smooth muscle contraction in vitro and in vivo. It also reduces heart rate and cardiac output in animal models. In addition, it has been shown to improve glucose metabolism in animal models of diabetes. 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for investigating the role of β2-adrenergic receptors in various physiological and pathological processes. However, its high selectivity also limits its use in studying the effects of other adrenergic receptors. In addition, its potency and efficacy may vary depending on the experimental conditions, such as the concentration of the drug and the type of tissue or cell being studied.
Future Directions
There are many future directions for the use of 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 in scientific research. One area of interest is the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved potency, selectivity, and bioavailability. Finally, the use of 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 in combination with other drugs or therapies may provide new insights into the regulation of various physiological processes.
Synthesis Methods
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 can be synthesized by reacting 3-chlorophenol with 4-bromobutanol in the presence of a base to form 4-(3-chlorophenoxy)butanol. The resulting product is then reacted with morpholine in the presence of an acid catalyst to form 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551. The overall yield of the synthesis is around 60%.
Scientific Research Applications
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It is used to study the effects of β2-adrenergic receptor antagonists on airway smooth muscle contraction, cardiac function, and glucose metabolism. It is also used to study the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
4-[4-(3-chlorophenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-4-3-5-14(12-13)18-9-2-1-6-16-7-10-17-11-8-16/h3-5,12H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUFNXDZLUFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenoxy)butyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5147094.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)


![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)


![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)